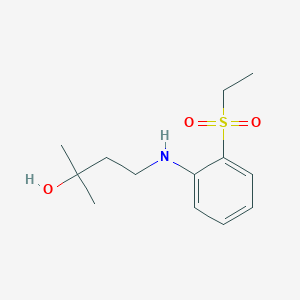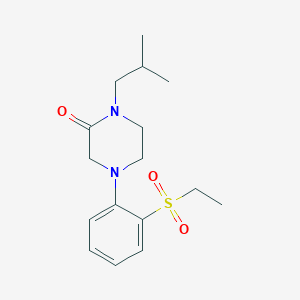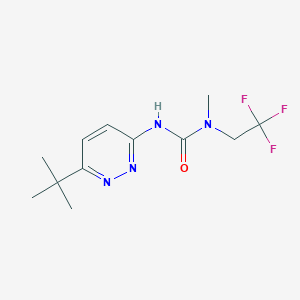![molecular formula C15H16BrN3O B6624313 N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B6624313.png)
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the family of pyridine carboxamides and has been found to exhibit promising pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of BRD-7389 involves the inhibition of specific enzymes and proteins that play a crucial role in various disease states. For instance, BRD-7389 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. The inhibition of HDACs by BRD-7389 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
BRD-7389 has been found to exhibit several biochemical and physiological effects that make it a promising candidate for drug development. For instance, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of pro-inflammatory cytokines. It has also been found to exhibit neuroprotective effects by inhibiting the activity of specific enzymes that play a crucial role in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD-7389 in lab experiments include its potent inhibitory activity against specific enzymes and proteins, which makes it a promising candidate for drug development. However, the limitations of using BRD-7389 in lab experiments include its challenging synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of BRD-7389. One potential direction is the development of new drugs based on the structure of BRD-7389 for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis process of BRD-7389 to make it more accessible for drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of BRD-7389 and its potential applications in other disease states.
Synthesemethoden
The synthesis of BRD-7389 involves a multi-step process that includes the reaction of 3-bromo-4-(dimethylamino)methylbenzaldehyde with 4-cyanopyridine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, BRD-7389. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BRD-7389 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes and proteins that play a crucial role in various disease states, including cancer, inflammation, and neurological disorders. Several studies have reported the potential of BRD-7389 as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-19(2)10-12-3-4-13(9-14(12)16)18-15(20)11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHORUYKAXLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)

![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)



![2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol](/img/structure/B6624278.png)

![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
![(6,8-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(oxan-4-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B6624310.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6624315.png)
![3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6624316.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B6624320.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6624328.png)